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Compound of Interest

Compound Name: GSK2245035

Cat. No.: B607784 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of GSK2245035, a selective Toll-like

receptor 7 (TLR7) agonist, and its role in the modulation of Type 2 (Th2) immune responses.

While not a direct inhibitor of Th2 signaling, GSK2245035 is designed to indirectly counteract

Th2-mediated inflammation by promoting a Type 1 interferon (IFN) response. This document

details the mechanism of action, summarizes key clinical trial data, outlines experimental

protocols, and provides visualizations of the relevant biological pathways and study designs.

Core Mechanism of Action: Indirect Modulation of
Th2 Responses
GSK2245035 is a highly selective TLR7 agonist.[1][2] TLR7, a transmembrane pattern

recognition receptor, is primarily located in the endosomal compartment of plasmacytoid

dendritic cells (pDCs) and B cells.[1] Upon activation by single-stranded RNA (ssRNA) or a

synthetic agonist like GSK2245035, TLR7 triggers the Type 1 IFN signaling pathway, leading to

the preferential induction of interferon-alpha (IFNα).[1][3]

The therapeutic rationale for using a TLR7 agonist in allergic, Th2-driven diseases is to

"rebalance" the immune response. Allergic conditions such as asthma and rhinitis are

predominantly characterized by a Th2 inflammatory response.[1][2] The induction of a robust

Type 1 IFN response by GSK2245035 is hypothesized to downregulate this Th2 inflammation.
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[1] In animal models of asthma, TLR7 agonism has been shown to decrease T2 airway

inflammation.[1]

Signaling Pathway of GSK2245035 and its Influence
on Th2 Immunity
The activation of TLR7 by GSK2245035 in pDCs initiates a signaling cascade that culminates

in the production of IFNα. This IFNα can then act on various immune cells to suppress the Th2

response. The Th2 response itself is driven by cytokines such as Interleukin-4 (IL-4), IL-5, and

IL-13, which are responsible for key features of allergic inflammation, including eosinophil

recruitment and activation, and IgE production.[4][5]
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Caption: GSK2245035 activates TLR7 in pDCs, leading to IFNα secretion which in turn inhibits

Th2 cell responses.

Quantitative Data from Clinical Trials
GSK2245035 has been evaluated in clinical trials for allergic rhinitis and mild allergic asthma.

The following tables summarize the key quantitative outcomes from these studies.

Table 1: Efficacy of Intranasal GSK2245035 in Mild
Allergic Asthma

Endpoint
GSK2245035
(20 ng) vs.
Placebo

Posterior
Probability

Outcome Citation

Late Asthmatic

Response

(Minimum FEV₁)

-4.6%

attenuation
0.385

No significant

treatment effect
[1][2]

Late Asthmatic

Response

(Weighted Mean

FEV₁)

-10.5%

attenuation
0.303

No significant

treatment effect
[1][2]

Early Asthmatic

Response

(Minimum FEV₁)

1.3% attenuation 0.545
No significant

treatment effect
[1]

Early Asthmatic

Response

(Weighted Mean

FEV₁)

4.2% attenuation 0.603
No significant

treatment effect
[1]

FEV₁: Forced Expiratory Volume in 1 second.

Despite confirming a Type 2 inflammatory response through biomarkers like blood and sputum

eosinophils and sputum IL-5, the study found no evidence of a treatment effect of GSK2245035
on these markers or on the asthmatic response to allergen challenge.[1][2]
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Table 2: Pharmacodynamic and Safety Data of Intranasal
GSK2245035

Parameter Placebo
GSK2245035
(20 ng)

GSK2245035
(80 ng)

Citation

Adverse Event

Incidence

(Allergic Rhinitis

Study)

71% (10/14)
Similar to

Placebo
93% (13/14) [3][6]

Most Common

Adverse Event
Headache (57%) Headache (41%) Headache [1][3]

Target

Engagement (IP-

10 Induction)

-
Clear induction

at 24h post-dose

Dose-related

increases at 24h

post-dose

[3][6][7]

IP-10 (Interferon-gamma-inducible protein 10) is a biomarker for Type 1 IFN activity.

The 20 ng dose was generally well-tolerated, with an adverse event profile similar to placebo,

while the 80 ng dose was associated with a high incidence of cytokine-release-syndrome-

related adverse events, most commonly headache.[3][6]

Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of clinical findings.

Below are summaries of the protocols used in the key studies of GSK2245035.

Protocol 1: Phase IIa Trial in Mild Allergic Asthma
Study Design: A randomized, double-blind, placebo-controlled, parallel-group trial.[2][8]

Participants: 36 adults with mild allergic asthma.[2]

Intervention: Intranasal GSK2245035 (20 ng) or placebo administered once weekly for 8

weeks.[2][8]
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Primary Endpoint: Allergen-induced late asthmatic response (LAR), measured as the

minimum and weighted mean Forced Expiratory Volume in 1 second (FEV₁) 4-10 hours after

a bronchial allergen challenge (BAC).[8]

Key Procedures:

Screening: Participants underwent a BAC to determine the allergen dose that would elicit

both an early and late asthmatic response.[1]

Treatment Period: 8 weekly intranasal doses of the assigned treatment.

Post-Treatment BAC: The BAC was repeated one week after the final dose to assess the

primary endpoint.

Biomarker Analysis: T2 inflammatory biomarkers, including blood and sputum eosinophils,

and sputum IL-5 and IL-13, were measured pre- and post-BAC.[1] Fractional exhaled nitric

oxide (FeNO) was also assessed.[1][2]

Statistical Analysis: A Bayesian framework was utilized to analyze the primary endpoint, with

a posterior probability of >0.7 indicating success.[2]
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Caption: Workflow for the Phase IIa clinical trial of GSK2245035 in mild allergic asthma.

Protocol 2: Study in Allergic Rhinitis
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Study Design: A randomized, double-blind, placebo-controlled study conducted over two

pollen seasons.[6]

Participants: 42 individuals with allergic rhinitis.[6]

Intervention: Eight weekly intranasal doses of GSK2245035 (20 ng or 80 ng) or placebo.[6]

Primary Assessments: Safety and pharmacodynamics.

Key Procedures:

Dosing: Participants received their assigned treatment weekly for 8 weeks.

Pharmacodynamic Assessment: Nasal and serum levels of IFN-inducible protein 10 (IP-

10) were measured 24 hours after the first and eighth doses.[6]

Efficacy Assessment: Nasal allergen challenges (NACs) were performed at baseline and

at 1 and 3 weeks after the final dose. Total nasal symptom scores were recorded.[6]

Safety Monitoring: Adverse events (AEs), with a focus on cytokine release syndrome AEs,

were monitored throughout the study.[6]

Summary and Future Perspectives
GSK2245035 is a selective TLR7 agonist that effectively engages its target and induces a Type

1 IFN response, as evidenced by increased IP-10 levels.[7] The rationale for its development

was to leverage this IFN response to counteract the underlying Th2 inflammation in allergic

diseases.

However, in a well-controlled clinical trial in patients with mild allergic asthma, intranasal

administration of GSK2245035 for 8 weeks did not attenuate the allergen-induced asthmatic

response or significantly alter T2 inflammatory biomarkers.[1][2] While the 20 ng dose was well-

tolerated, the lack of efficacy in this setting raises questions about the clinical utility of this

specific mechanism and route of administration for asthma.[1][8] In allergic rhinitis, trends

toward reduced nasal symptoms were observed, suggesting potential for disease-modifying

activity, although these effects were not sustained long-term.[1][6]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://pubmed.ncbi.nlm.nih.gov/28681506/
https://pubmed.ncbi.nlm.nih.gov/28681506/
https://www.benchchem.com/product/b607784?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/28681506/
https://pubmed.ncbi.nlm.nih.gov/28681506/
https://pubmed.ncbi.nlm.nih.gov/28681506/
https://pubmed.ncbi.nlm.nih.gov/28681506/
https://www.benchchem.com/product/b607784?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/26044169/
https://www.benchchem.com/product/b607784?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7652256/
https://pubmed.ncbi.nlm.nih.gov/33166307/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7652256/
https://www.researchgate.net/publication/346800073_Intranasal_GSK2245035_a_Toll-like_receptor_7_agonist_does_not_attenuate_the_allergen-induced_asthmatic_response_in_a_randomized_double-blind_placebo-controlled_experimental_medicine_study
https://pmc.ncbi.nlm.nih.gov/articles/PMC7652256/
https://pubmed.ncbi.nlm.nih.gov/28681506/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607784?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


For drug development professionals, the story of GSK2245035 underscores the challenge of

translating a sound immunological hypothesis into clinical efficacy. While rebalancing the

immune system away from a Th2 phenotype is a valid strategy, the magnitude, location, and

timing of the intervention are critical. Future research in this area may need to explore

alternative dosing regimens, different patient populations, or combination therapies to

determine if the TLR7 agonist approach can be optimized for the treatment of Th2-driven

diseases. The data also highlight the importance of direct Th2-targeting mechanisms, such as

CRTh2 antagonism, which have shown some promise in specific asthma phenotypes.[9][10]

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC5529497/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5529497/
https://www.benchchem.com/product/b607784#gsk2245035-for-modulating-th2-immune-responses
https://www.benchchem.com/product/b607784#gsk2245035-for-modulating-th2-immune-responses
https://www.benchchem.com/product/b607784#gsk2245035-for-modulating-th2-immune-responses
https://www.benchchem.com/product/b607784#gsk2245035-for-modulating-th2-immune-responses
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b607784?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607784?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

